2-oxopyrrolidine-3-carbonyl chloride
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Overview
Description
2-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C5H6ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 2-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride. The general reaction scheme is as follows:
2-oxopyrrolidine-3-carboxylic acid+SOCl2→2-oxopyrrolidine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Chemical Reactions Analysis
Types of Reactions
2-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-oxopyrrolidine-3-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form peptide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-oxopyrrolidine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is employed in the synthesis of peptide bonds, making it valuable in the study of proteins and peptides.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-oxopyrrolidine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
2-oxopyrrolidine-3-carbonyl chloride can be compared with other acyl chlorides and pyrrolidine derivatives:
Acetyl Chloride: A simpler acyl chloride with similar reactivity but less steric hindrance.
Succinyl Chloride: Another acyl chloride with a similar structure but different reactivity due to the presence of an additional carbonyl group.
N-Boc-pyrrolidine: A pyrrolidine derivative with a tert-butoxycarbonyl protecting group, used in peptide synthesis.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the acyl chloride group, providing a versatile scaffold for various chemical transformations.
Properties
CAS No. |
1234440-94-8 |
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Molecular Formula |
C5H6ClNO2 |
Molecular Weight |
147.55964 |
Synonyms |
2-oxopyrrolidine-3-carbonyl chloride |
Origin of Product |
United States |
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